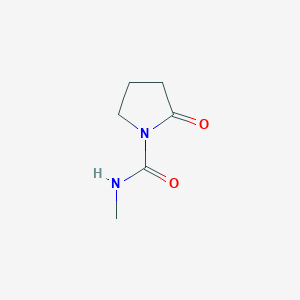

N-Methyl-2-oxopyrrolidine-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

N-methyl-2-oxopyrrolidine-1-carboxamide |

InChI |

InChI=1S/C6H10N2O2/c1-7-6(10)8-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10) |

InChI Key |

STUAZZRHWCEAGY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Methyl 2 Oxopyrrolidine 1 Carboxamide

De Novo Synthesis Routes to the N-Methyl-2-oxopyrrolidine-1-carboxamide Scaffold

The construction of the this compound molecule can be approached through traditional multi-step sequences, which offer reliability and scalability, as well as more modern one-pot and convergent strategies that improve efficiency.

Multi-Step Conventional Synthetic Sequences

A conventional and robust approach to this compound involves a two-stage process: first, the synthesis of the 2-pyrrolidinone (B116388) ring, followed by the introduction of the N-methylcarboxamide group at the nitrogen atom.

Stage 1: Synthesis of 2-Pyrrolidinone

The 2-pyrrolidinone scaffold is a common industrial chemical, and several high-yield methods for its synthesis have been developed. A primary industrial method involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. chemicalbook.comwikipedia.org An alternative laboratory-scale synthesis involves the thermal cyclization of γ-aminobutyric acid (GABA). researchgate.net

Table 1: Conventional Synthesis of 2-Pyrrolidinone

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| γ-Butyrolactone | Ammonia, 250–290 °C, 8.0–16.0 MPa | 2-Pyrrolidinone | >94% | chemicalbook.com |

| γ-Aminobutyric acid (GABA) | Thermal dehydration/cyclization | 2-Pyrrolidinone | High | researchgate.net |

Stage 2: N-Carbamoylation of 2-Pyrrolidinone

Once the 2-pyrrolidinone ring is formed, the N-methyl-1-carboxamide group can be introduced. The nitrogen atom of the lactam is nucleophilic and can react with suitable electrophiles. A direct and efficient method for this transformation is the reaction of 2-pyrrolidinone with methyl isocyanate. noaa.govnih.gov This reaction typically proceeds by the nucleophilic attack of the lactam nitrogen on the electrophilic carbonyl carbon of the isocyanate.

An alternative two-step route involves activating the 2-pyrrolidinone nitrogen with a carbonyl source like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form an intermediate 2-oxopyrrolidine-1-carbonyl chloride. This activated intermediate can then be reacted with methylamine (B109427) to yield the final product.

One-Pot and Convergent Synthesis Approaches

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and convergent strategies are highly desirable.

A plausible one-pot synthesis could involve the thermal cyclization of a pre-functionalized GABA derivative. For instance, 4-(methylcarbamoylamino)butanoic acid could be synthesized and subsequently cyclized through thermal dehydration to directly yield this compound. A similar strategy has been successfully employed for the synthesis of related 2-(2-oxopyrrolidin-1-yl)acetamides, where substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids undergo thermal cyclization to afford the N-substituted pyrrolidinone products in high yields. researchgate.net

Table 2: One-Pot Synthesis of N-Substituted Pyrrolidinones

| Precursor | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Substituted 4-aminobutanoic acids | Thermal Cyclization | 2-(2-oxopyrrolidin-1-yl)acetamides | 70-97% | researchgate.net |

| Amides, Aldehydes, Triarylphosphonium Salts | Heat (50 °C) in CH₃CN | N-Protected 1-Aminoalkylphosphonium Salts | Good | nih.gov |

Convergent synthesis involves preparing separate fragments of the molecule that are then joined together. For the target compound, one fragment could be a γ-halobutyryl chloride and the other could be N-methylurea. Reaction between these two fragments could, in principle, lead to the formation of the desired N-acyl lactam structure.

Regioselective and Stereoselective Synthetic Pathways

The structure of this compound is achiral, meaning it does not have enantiomers. Therefore, stereoselective synthesis is only relevant when producing chiral derivatives of this scaffold, which could be achieved by using enantiomerically pure starting materials such as L- or D-pyroglutamic acid. nih.gov

Regioselectivity, however, is a key consideration in the synthesis. The functionalization of the 2-pyrrolidinone ring occurs selectively at the nitrogen atom. The N–H proton of a lactam is more acidic than its C–H protons, and deprotonation with a base generates a highly nucleophilic lactam anion. This anion preferentially attacks acylating or carbamoylating agents at the nitrogen, leading to N-functionalized products rather than O- or C-functionalized isomers.

Another regioselective strategy involves the pre-functionalization of the acyclic precursor. For example, in the synthesis starting from GABA, the amino group must be selectively carbamoylated while the carboxylic acid group remains free to participate in the subsequent cyclization. The selective N-acylation of amino acids is a well-established process, often achievable under specific pH conditions or with the use of protecting groups. nih.gov

Catalytic Transformations in the Synthesis of this compound

Catalysis offers powerful tools for synthesizing the target molecule with high efficiency and selectivity, often under milder conditions than conventional methods. Both transition metals and small organic molecules (organocatalysts) can be employed to facilitate key bond-forming steps.

Transition Metal-Mediated Catalysis

Transition metals like palladium, nickel, and copper are highly effective catalysts for forming the C-N and C-C bonds necessary for constructing the γ-lactam ring and its substituents. rsc.orgdntb.gov.ua

Recent advances have demonstrated the power of nickel-catalyzed reactions for lactam synthesis. For example, Ni-catalyzed carbonylative cyclization of N-allylbromoacetamides with arylboronic acids has been reported as a method to generate 2-pyrrolidinone structures. acs.org Furthermore, nickel-catalyzed asymmetric carbamoylation of unactivated alkenes represents a state-of-the-art method for constructing various lactam rings, including γ-lactams, through reductive dicarbofunctionalization. nih.govchinesechemsoc.org This type of methodology could potentially be adapted to construct the this compound scaffold from simple alkene precursors.

Table 3: Examples of Transition Metal-Catalyzed Lactam Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Carbamoylation | Nickel / Chiral Ligand | Unactivated Alkenes | Enantioenriched δ-Lactams | nih.gov |

| 1,4-Arylcarbamoylation | Nickel / Ligand | 1,3-Dienes, Carbamoyl (B1232498) Fluoride | α-Alkenyl Pyrrolidinones | chinesechemsoc.org |

| Carbonylative Cyclization | Palladium | N/A | γ-Lactams | rsc.org |

Organocatalysis in Pyrrolidinone Ring Formation and Carboxamide Introduction

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a third pillar of catalysis. It is particularly powerful in the asymmetric synthesis of heterocyclic compounds.

Pyrrolidinone Ring Formation: Chiral organocatalysts, such as thiourea (B124793) derivatives or proline-based catalysts, are extensively used to synthesize substituted γ-lactams. rsc.org These catalysts can activate substrates to undergo cascade reactions, such as Michael-addition/cyclization sequences, to build the pyrrolidinone ring with high stereocontrol. For instance, a chiral thiourea has been used to catalyze the reaction between 3-methyleneoxindoles and α-amino ketones to asymmetrically construct complex γ-lactams. rsc.org N-Heterocyclic carbenes (NHCs) have also been employed to catalyze the annulation of enals and N-sulfonylimines to form γ-lactams. acs.org

Carboxamide Introduction: The introduction of the N-methylcarboxamide group is an N-acylation reaction, which can be facilitated by organocatalysts. Amidine-based catalysts have been shown to promote the asymmetric N-acylation of lactams, providing a method for their kinetic resolution. nih.gov While the goal in that context is resolution rather than synthesis, the principle demonstrates that organocatalysts can effectively activate the lactam nitrogen for acylation. Simpler organocatalysts, such as 4-(dimethylamino)pyridine (DMAP), are also commonly used as nucleophilic catalysts to accelerate acylation reactions.

Heterogeneous Catalysis for Sustainable Production

The integration of heterogeneous catalysis into the synthesis of this compound and its precursors represents a significant step towards sustainable chemical production. Heterogeneous catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid or gas phase), offer distinct advantages, including simplified catalyst recovery and reuse, which minimizes waste and reduces operational costs. Furthermore, these systems are well-suited for continuous flow reactors, enhancing process efficiency and safety.

While specific literature detailing the heterogeneous catalytic synthesis of this compound is nascent, analogous processes provide a clear blueprint for potential applications. For instance, the synthesis of N-substituted-5-methyl-2-pyrrolidones, structurally related compounds, has been successfully achieved through the reductive amination of bio-derived levulinates using supported nickel phosphide (B1233454) catalysts in flow reactors. researchgate.net This approach highlights the potential for using solid catalysts to facilitate key bond-forming reactions in the synthesis of pyrrolidone derivatives. researchgate.net

Metal-organic frameworks (MOFs) have also emerged as highly effective heterogeneous catalysts for various organic transformations under solvent-free conditions. mdpi.com Their high surface area and tunable porosity make them ideal candidates for catalyzing condensation and cyclization reactions that could form the core pyrrolidone structure. The ability to recover and reuse these catalysts multiple times with only a slight loss in efficiency underscores their potential for sustainable industrial processes. mdpi.com

Table 1: Potential Heterogeneous Catalyst Systems for Pyrrolidone Synthesis

| Catalyst System | Precursor/Reaction Type | Key Advantages | Relevant Findings |

| Supported Nickel/Palladium | Reductive Amination | High activity and selectivity, suitable for flow chemistry. | Effective for converting bio-derived levulinates into N-substituted pyrrolidones. researchgate.net |

| Solid Acid Catalysts (e.g., Zeolites) | Cyclization/Dehydration | Reusable, non-corrosive, reduces waste compared to liquid acids. | Potential for intramolecular cyclization of precursors like γ-aminobutyric acid derivatives. |

| Metal-Organic Frameworks (MOFs) | Condensation Reactions | High efficiency, recyclable, enables solvent-free conditions. | Proven effective for multi-component reactions to form heterocyclic compounds. mdpi.com |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry provide a foundational framework for developing environmentally benign synthetic routes. unibo.it These principles are increasingly being applied to the synthesis of specialty chemicals like this compound, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Solvent Minimization and Alternative Media (e.g., Aqueous, Solvent-Free Reactions)

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. One effective strategy is to conduct reactions under solvent-free (neat) conditions, which can be facilitated by techniques such as microwave irradiation. researchgate.net This approach not only prevents pollution but can also accelerate reaction rates and improve yields. For example, the synthesis of azole carboximidamides has been successfully performed in a one-pot, solvent-free procedure. researchgate.net Another sustainable approach is the use of water as a reaction medium. The synthesis of N-methylpyrrolidine, a related heterocyclic compound, has been demonstrated in an aqueous medium using an inexpensive and environmentally friendly catalyst, showcasing the viability of water as a solvent for such transformations. researchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. acs.org It measures the proportion of reactant atoms that are incorporated into the desired product, with the goal of maximizing this value to minimize waste. primescholars.comnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" than those with low atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts. acs.orgnih.gov

In the context of this compound synthesis, a pathway that involves the direct addition of an amine equivalent to a carbonyl group on the pyrrolidone ring would be more atom-economical than a route that relies on a coupling reagent, as the latter generates a significant byproduct (e.g., dicyclohexylurea in the case of DCC). researchgate.net Maximizing atom economy is a core objective in modern synthetic design to prevent waste at the molecular level. acs.org

Table 2: Comparison of Atom Economy for Hypothetical Amidation Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct Addition | N-Methyl-2-oxopyrrolidine + Isocyanic Acid | This compound | None | 100% |

| Coupling Reagent-Mediated | N-Methyl-2-oxopyrrolidine-1-carboxylic acid + Ammonia + DCC | This compound | Dicyclohexylurea, Water | < 50% |

Exploration of Bio-Derived Precursors

Shifting from petrochemical feedstocks to renewable, bio-derived precursors is a cornerstone of sustainable chemistry. Significant progress has been made in producing key chemical intermediates from biomass. For the synthesis of this compound, several bio-based routes to the core pyrrolidone structure are viable.

Methodological Advancements in Amidation Reactions Involving this compound

The formation of the carboxamide functional group is a crucial step in the synthesis of the target molecule. Research in this area focuses on developing more efficient, milder, and selective amidation methods.

Coupling Reagent-Based Amidation

Coupling reagents are widely used to facilitate the formation of amide bonds by activating a carboxylic acid precursor for nucleophilic attack by an amine. A variety of such reagents exist, each with its own mechanism and application scope.

Dicyclohexylcarbodiimide (DCC) is a classic and frequently used coupling agent that acts as a powerful dehydrating agent to promote condensation reactions. researchgate.net However, it generates a dicyclohexylurea byproduct that can be difficult to remove. More modern reagents, such as uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU, offer faster reaction times and can suppress side reactions like racemization. peptide.com HBTU has been shown to be highly efficient for the direct coupling of alkali metal carboxylate salts with amines, a protocol valuable when the corresponding carboxylic acid is unstable. nih.gov

Recent innovations have led to the development of novel coupling agents that circumvent some of the drawbacks of traditional reagents. For example, (o-CF3PhO)3P has been introduced as a simple coupling agent that activates the amine rather than the carboxylic acid, allowing for the amidation of challenging substrates without additional additives. rsc.org Another green approach involves using reagents like dipyridyl dithiocarbonate (DPDTC) to form a thioester intermediate, which then reacts with an amine in a one-pot procedure, avoiding traditional coupling reagents altogether. nih.gov

Table 3: Common Coupling Reagents for Amidation

| Reagent Class | Example(s) | Mechanism | Key Byproduct(s) |

| Carbodiimides | DCC, DIC | Carboxylic acid activation via O-acylisourea intermediate. | Substituted Urea (e.g., Dicyclohexylurea) |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Carboxylic acid activation via active ester formation. | Tetramethylurea, HOBt/HOAt |

| Phosphonium Salts | PyBOP, PyAOP | Carboxylic acid activation via acyloxyphosphonium intermediate. | Tripyrrolidinophosphine oxide |

| Phosphite-based Reagents | (o-CF3PhO)3P | Amine activation. | Phosphite-related species |

Direct Amidation Techniques

The synthesis of this compound can be efficiently achieved through direct amidation, a strategy that involves the formation of the carboxamide group on the nitrogen atom of the 2-oxopyrrolidine ring in a single step. A primary and highly effective method for this transformation is the reaction of 2-oxopyrrolidine with methyl isocyanate.

In this reaction, the nitrogen atom of the 2-oxopyrrolidine lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl isocyanate. This nucleophilic addition results in the direct formation of the this compound product. The reaction is typically performed in an inert, aprotic solvent to prevent side reactions with the highly reactive isocyanate.

The uncatalyzed reaction can proceed, but the rate can be significantly enhanced by the use of a catalyst. Common catalysts for this type of reaction include tertiary amines (e.g., triethylamine) or organometallic compounds. The catalyst functions by activating the isocyanate group, making it more susceptible to nucleophilic attack. The reaction is generally exothermic, and temperature control is crucial to prevent side reactions and ensure product purity. noaa.gov

Table 1: Overview of Direct Amidation via Isocyanate Addition

| Reactant A | Reactant B | Typical Catalyst | Solvent | General Conditions |

|---|

This direct approach is advantageous due to its high atom economy, as the only product formed is the desired carboxamide, with no stoichiometric byproducts generated. catalyticamidation.info The primary challenge lies in the handling of methyl isocyanate, which is a highly toxic and volatile reagent requiring stringent safety protocols. wikipedia.orgepa.gov

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful process optimization and consideration of several scale-up factors. These considerations are crucial for ensuring the process is safe, cost-effective, and consistently yields a high-purity product. The principles are often derived from well-established industrial processes for similar compounds, such as the synthesis of N-Methyl-2-pyrrolidone (NMP). chemicalbook.com

Process Optimization: Optimization of the reaction conditions is the first step toward developing a robust and efficient synthesis. Key parameters that must be systematically investigated include:

Temperature: The reaction between 2-oxopyrrolidine and methyl isocyanate is exothermic. noaa.gov Optimal temperature control is needed to maximize the reaction rate while minimizing the formation of byproducts, such as the trimerization of methyl isocyanate.

Reactant Stoichiometry: While a 1:1 molar ratio is theoretically required, industrial processes often use a slight excess of one reactant to drive the reaction to completion and simplify purification. In the related synthesis of NMP, a large excess of methylamine is used. chemicalbook.com For this synthesis, optimizing the molar ratio of 2-oxopyrrolidine to methyl isocyanate is critical for maximizing yield and minimizing residual starting materials.

Catalyst Selection and Loading: The choice of catalyst and its concentration directly impact the reaction rate. Screening various catalysts (e.g., different tertiary amines, organometallic compounds) and optimizing their loading can significantly reduce reaction times and potentially lower the required reaction temperature.

Solvent: The solvent must be inert to the reactants and facilitate heat transfer. The ideal solvent will also allow for easy product isolation, either through crystallization or distillation.

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Range/Variable | Objective |

|---|---|---|

| Temperature | 0 °C to 80 °C | Maximize reaction rate, minimize byproduct formation. |

| Reactant Molar Ratio | 1:1 to 1:1.5 (2-oxopyrrolidine:isocyanate) | Drive reaction to completion, simplify purification. |

| Catalyst | Tertiary amines, Organometallic catalysts | Increase reaction rate, allow for milder conditions. |

Scale-Up Considerations: Scaling up the synthesis introduces challenges related to safety, equipment, and process control.

Heat Management: The exothermicity of the reaction becomes a major safety concern on a large scale. The reactor must have adequate cooling capacity to dissipate the heat generated and prevent a runaway reaction, which is a known hazard with isocyanates. noaa.gov

Handling of Hazardous Materials: Methyl isocyanate is extremely toxic and volatile. epa.gov A large-scale process requires a closed-system design with specialized handling procedures, storage facilities, and emergency scrubbing systems to ensure operational safety.

Reactor Type: The choice between a batch reactor and a continuous flow reactor is a key consideration. While batch reactors are common, continuous flow systems can offer superior heat and mass transfer, more precise control over reaction parameters, and enhanced safety, particularly for highly exothermic and hazardous reactions.

Purification: On a large scale, purification methods must be efficient and economical. The boiling point of this compound is significantly different from the reactants, making vacuum distillation a viable primary purification method. Recrystallization may be employed as a final step to achieve high purity. Developing a robust purification train that includes distillation and potentially crystallization is essential for meeting product specifications. chemicalbook.com

Table 3: Scale-Up Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Reaction Exothermicity | Use of jacketed reactors with efficient cooling, semi-batch or continuous flow processing to control reactant addition rate. |

| Safe Handling of Methyl Isocyanate | Closed-system transfers, dedicated ventilation and scrubbing systems, continuous monitoring of airborne concentrations. |

| Product Purity and Isolation | Development of an optimized multi-stage purification process (e.g., vacuum distillation followed by recrystallization). |

By addressing these optimization and scale-up considerations, the synthesis of this compound can be developed into a safe, reliable, and economically viable industrial process.

Chemical Reactivity and Mechanistic Investigations of N Methyl 2 Oxopyrrolidine 1 Carboxamide

Nucleophilic Reactivity of N-Methyl-2-oxopyrrolidine-1-carboxamide

The presence of two distinct carbonyl carbons—one within the pyrrolidinone ring and one in the carboxamide side chain—provides two potential sites for nucleophilic attack. The relative reactivity of these sites is dictated by factors such as steric hindrance and electronic effects, including the degree of resonance stabilization and the electrophilicity of the carbonyl carbon.

The carbonyl group within the five-membered lactam ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is analogous to that observed in N-alkylpyrrolidones, such as N-methyl-2-pyrrolidone (NMP). wikipedia.org The strain of the five-membered ring can facilitate cleavage of the endocyclic acyl-nitrogen bond upon addition of a nucleophile.

For instance, under strong basic conditions, such as treatment with sodium hydroxide (B78521), the pyrrolidinone ring can undergo reversible hydrolytic cleavage. wikipedia.org This reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the endocyclic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the ring-opened product, a sodium salt of the corresponding 4-(acylamino)butanoic acid.

Another significant reaction at this site is reduction. Potent reducing agents like lithium aluminum hydride can reduce the lactam carbonyl to a methylene (B1212753) group, affording the corresponding N-substituted pyrrolidine (B122466).

Table 1: Representative Nucleophilic Reactions at the Pyrrolidinone Carbonyl

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Basic Hydrolysis | NaOH (aq) | Ring-opened carboxylate | Reversible reaction leading to the formation of a 4-(acylamino)butanoate salt. wikipedia.org |

The exocyclic carboxamide carbonyl also serves as a site for nucleophilic attack. Generally, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the strong resonance stabilization between the nitrogen lone pair and the carbonyl group. youtube.com The reaction typically requires forcing conditions, such as strong acid or base and heat, to proceed. youtube.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis (saponification) proceeds via the direct attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com In the case of this compound, hydrolysis at this position would cleave the N-methylcarbamoyl group, yielding 2-oxopyrrolidine-1-carboxamide (B187761) and methylamine (B109427). The relative stability of the potential leaving groups will influence whether cleavage occurs at the C-N(methyl) bond or the C-N(pyrrolidinone) bond.

The N-methyl group is generally unreactive towards common nucleophiles. The C-H bonds of the methyl group are not acidic and require radical initiators or powerful oxidizing agents to undergo reaction. In atmospheric chemistry studies on the related compound N-methyl-2-pyrrolidone (NMP), the reaction with hydroxyl radicals has been shown to proceed via C-H abstraction from both the ring and the N-methyl group. researchgate.net While not a nucleophilic reaction, this indicates that the N-methyl protons can be abstracted under highly reactive conditions, potentially leading to further functionalization.

Electrophilic Reactions and Derivatization Patterns

Electrophilic reactions of this compound can occur at several positions, including the pyrrolidinone ring and the carboxamide nitrogen. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.

The pyrrolidinone ring possesses protons on the carbon atoms alpha to the carbonyl group (C3 and C5 positions). These protons can exhibit a degree of acidity and can be removed by a strong base to form an enolate or a related carbanionic intermediate. This nucleophilic intermediate can then react with various electrophiles in an α-substitution reaction.

Theoretical studies on the reaction of NMP with carbon disulfide have highlighted the importance of the α-H atom in the reaction mechanism. researchgate.net This suggests that deprotonation at the α-carbon is a feasible pathway for initiating reactions. The choice of base is critical to avoid competing nucleophilic attack at the carbonyl centers. Sterically hindered strong bases like lithium diisopropylamide (LDA) are often employed for this purpose.

Table 2: Potential Electrophilic Substitution Reactions on the Pyrrolidinone Ring

| Reaction Type | Base (Example) | Electrophile (Example) | Product Type |

|---|---|---|---|

| α-Alkylation | Lithium diisopropylamide (LDA) | Alkyl halide (e.g., CH₃I) | α-Alkyl-substituted pyrrolidinone |

The nitrogen atom of the carboxamide group is part of an N-acyl lactam structure, which confers imide-like properties. The proton on this nitrogen is acidic and can be removed by a moderately strong base. The resulting anion is stabilized by resonance delocalization across both adjacent carbonyl groups, making it a soft nucleophile.

This amide anion can react with a variety of electrophiles. researchgate.net For instance, N-alkylation can be achieved by treating the compound with a base followed by an alkyl halide. Similarly, N-acylation can occur with acylating agents. The reaction conditions, such as the choice of base and solvent, can influence the site of reaction (N- vs. O-acylation of the amide anion). researchgate.netresearchgate.net

Ring Transformations and Rearrangement Reactions of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a common motif in organic chemistry and is generally stable under neutral conditions. However, under specific energetic inputs or in the presence of catalysts, it can undergo significant structural changes.

The thermal stability of the N-methyl-2-pyrrolidone (NMP) core, a closely related structure, is notably high, with decomposition occurring at temperatures above 300-400°C. google.comgoogle.com This suggests that the pyrrolidinone ring in this compound is also thermally robust. Thermal rearrangements would likely require extreme conditions, leading to complex decomposition pathways rather than discrete, predictable products. Flash vacuum pyrolysis of some complex pyrrolidine derivatives has been shown to induce cyclization or the formation of reactive intermediates like methyleneketene, but such specific rearrangements for the title compound are not documented. researchgate.net

Photochemical reactions of N-substituted pyrrolidinone derivatives have been investigated. For instance, ultraviolet irradiation of N-trimethylsilylmethyl-2-pyrrolidone in the presence of dipolarophiles results in a simple protodesilylation to yield N-methyl-2-pyrrolidone, rather than a skeletal rearrangement. nih.gov This indicates that photoreactions may favor pathways involving the N-substituent over complex ring transformations. Studies on the photodegradation of NMP show that while direct photolysis is inefficient, the process is enhanced by radical initiators, leading to ring-opened products and progressive degradation. nih.gov It is plausible that this compound would follow similar degradation pathways under UV irradiation in the presence of oxidizing species.

The lactam ring of this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the carbonyl oxygen of the lactam is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent collapse of the resulting tetrahedral intermediate leads to the cleavage of the C-N bond within the ring, yielding a ring-opened product. chemicalbook.com The general mechanism is as follows:

Protonation of the endocyclic (lactam) carbonyl oxygen.

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the ring nitrogen atom.

Elimination of the protonated nitrogen as part of the ring-opening step, breaking the amide bond and reforming the carbonyl group.

Deprotonation to yield the final ring-opened product, N-(carboxymethyl)-4-aminobutanamide.

Studies on other α-aryl-lactams have shown that strong acids like triflic acid can effectively mediate this ring-opening process. rsc.org

Base-Catalyzed Ring Opening: Under basic conditions, the ring-opening occurs via direct nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon. rsc.org This forms a tetrahedral intermediate which then collapses, cleaving the endocyclic C-N bond.

Nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon.

Formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Cleavage of the C-N amide bond, with the nitrogen atom acting as a leaving group. This step is typically the rate-determining step.

Protonation of the resulting amine from the solvent (water) to yield the carboxylate salt of the ring-opened product.

For the related compound N-(2-hydroxyacetyl)-2-pyrrolidone, base-catalyzed hydrolysis results in the irreversible cleavage of both the exocyclic and endocyclic amide bonds, with the rate of ring-opening (lactam hydrolysis) being second-order with respect to the hydroxide ion concentration at higher pH. researchgate.net

Kinetic and Thermodynamic Studies of Reactions Involving this compound

While specific kinetic and thermodynamic data for this compound are not extensively documented, the behavior of related compounds provides a basis for understanding its reactivity profile.

The kinetics of hydrolysis for the pyrrolidinone ring are expected to be highly dependent on pH, temperature, and catalyst concentration. The hydrolysis of amides is generally slow at neutral pH but is significantly accelerated by acid or base.

For the base-promoted hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone, the observed rate constant (kobs) is a sum of the rate constants for the uncatalyzed and the specific base-catalyzed pathways, with reported values of 2.1 × 10-6 s-1 and 0.025 M-1 s-1, respectively. researchgate.net The degradation of N-methyl-2-pyrrolidone (NMP) via UV-C/PMS treatment was found to follow pseudo-first-order kinetics. nih.gov It is reasonable to assume that the hydrolysis of this compound would also follow pseudo-first-order kinetics under conditions of constant pH.

The following table summarizes expected kinetic behavior based on related compounds.

| Reaction Condition | Expected Kinetic Profile | Influencing Factors |

| Acidic Hydrolysis | Pseudo-first-order | [H+], Temperature |

| Basic Hydrolysis | First or Second-order | [OH-], Temperature |

| Photodegradation | Pseudo-first-order | Radical initiator concentration, pH, Wavelength |

This table is based on the behavior of analogous pyrrolidinone structures and general principles of amide hydrolysis.

The pyrrolidinone ring is thermodynamically stable due to the resonance stabilization of the amide bond. However, the hydrolysis to the ring-opened amino acid derivative is generally a thermodynamically favorable process, although it is kinetically hindered. The stability of N-methyl-2-pyrrolidone (NMP) to thermal decomposition can be enhanced by the presence of minor amounts of water when heated to high temperatures (above 500°F or ~260°C). google.com

Studies on the oxidative degradation of NMP, particularly in microelectronic fabrication processes, show that in the presence of oxygen and catalysts at elevated temperatures (~80°C), it can degrade into products like N-methylsuccinimide (NMS) and 5-hydroxy-N-methylpyrrolidone. researchgate.net This degradation leads to a decrease in pH, indicating the formation of acidic byproducts. researchgate.net Such oxidative pathways could also be relevant for this compound, potentially involving both the pyrrolidinone ring and the N-methylcarboxamide substituent.

Elucidation of Reaction Pathways and Identification of Key Intermediates

The elucidation of reaction pathways for this compound primarily involves identifying the most reactive sites and the intermediates formed during transformation. The molecule has two electrophilic carbonyl carbons: one in the lactam ring and one in the exocyclic carboxamide group.

A key mechanistic question is which carbonyl group is more susceptible to nucleophilic attack. The N-acyl lactam structure is analogous to a carboxylic acid anhydride (B1165640), which could activate the exocyclic carbonyl towards nucleophilic attack. However, ring strain in the five-membered lactam can also enhance the reactivity of the endocyclic carbonyl.

In hydrolysis reactions, the key species common to both acid- and base-catalyzed pathways is a tetrahedral intermediate formed at the carbonyl carbon. For ring-opening, this intermediate forms at the C2 position of the pyrrolidinone ring. The stability and breakdown of this intermediate dictate the reaction rate and product distribution.

A plausible degradation pathway, particularly under oxidative conditions, could involve initial oxidation at the carbon adjacent to the ring nitrogen (C5), similar to the formation of 5-hydroxy-N-methyl-2-pyrrolidone from NMP. researchgate.net Subsequent oxidation could lead to ring opening or the formation of imide structures.

In base-catalyzed hydrolysis, a proposed pathway for the related N-(2-hydroxyacetyl)-2-pyrrolidone involves an intramolecular nucleophilic attack by the alkoxy group on the lactam carbonyl, which significantly increases the rate of lactam ring opening. researchgate.net While this compound lacks this internal nucleophile, the general principle of activating the lactam for cleavage remains central. The primary intermediates in its hydrolysis are the tetrahedral adducts at either the endocyclic or exocyclic carbonyl, leading to ring-opening or cleavage of the N-methylcarbamoyl group, respectively.

Mechanistic Hypotheses and Experimental Validation

The chemical reactivity of this compound is primarily dictated by the two carbonyl groups and the amide linkages. The presence of the N-acyl group on the lactam ring introduces unique electronic and steric effects that influence its susceptibility to nucleophilic attack. Mechanistic hypotheses for its reactions are largely extrapolated from studies on similar N-acyl lactams and amides, focusing on nucleophilic acyl substitution pathways.

One of the primary reactions this compound is expected to undergo is hydrolysis, which can be catalyzed by either acid or base. cdnsciencepub.comcdnsciencepub.com Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygen atoms, enhancing the electrophilicity of the carbonyl carbon. byjus.com Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. byjus.compressbooks.pub The collapse of this intermediate, followed by proton transfer, results in the cleavage of the amide bond. The hydrolysis of this compound can potentially occur at two positions: the exocyclic carboxamide or the endocyclic lactam amide. The site of preferential cleavage would depend on factors such as steric hindrance and the relative stability of the leaving groups.

In base-catalyzed hydrolysis, a hydroxide ion directly attacks one of the carbonyl carbons, again forming a tetrahedral intermediate. libretexts.org The subsequent elimination of the leaving group is promoted by the negative charge on the oxygen atom. The relative rates of endocyclic versus exocyclic cleavage in N-aroyl β-lactams have been shown to be dependent on the substituents, indicating that the electronic environment plays a crucial role. researchgate.net

Experimental Validation:

Due to a lack of specific studies on this compound, the experimental validation of these mechanistic hypotheses would rely on established methodologies used for studying related compounds.

Kinetic Studies: Measuring the rate of reaction under varying concentrations of reactants, pH, and temperature can provide insights into the reaction order and the nature of the rate-determining step. For instance, studies on the acid-catalyzed hydrolysis of various lactams have shown a dependence on water activity, which can help distinguish between different mechanistic pathways (A-1 vs. A-2). cdnsciencepub.com

Isotopic Labeling: The use of isotopically labeled reactants, such as H₂¹⁸O, is a powerful tool for tracing the path of atoms during a reaction. Analysis of the products using mass spectrometry or NMR spectroscopy can determine which carbonyl oxygen is exchanged, thereby confirming the site of nucleophilic attack.

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be employed to monitor the progress of the reaction and identify the formation of products. In some cases, under carefully controlled conditions (e.g., low temperature), it may be possible to observe the presence of reaction intermediates.

Computational Modeling: Density functional theory (DFT) calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the most favorable mechanism. Such studies have been applied to understand the N-acylation of lactams and the hydrolysis of β-lactams. acs.orgrsc.org

The following table outlines the expected outcomes of these validation methods for a typical nucleophilic acyl substitution mechanism on this compound.

| Experimental Method | Expected Observation for Nucleophilic Acyl Substitution |

| Kinetic Studies | Reaction rate is dependent on the concentration of both the substrate and the nucleophile. |

| Isotopic Labeling (H₂¹⁸O) | Incorporation of ¹⁸O into the carboxylic acid product resulting from amide bond cleavage. |

| Spectroscopic Analysis | Disappearance of the starting material's signals and the appearance of new signals corresponding to the products in NMR and IR spectra. |

| Computational Modeling | Calculation of a reaction pathway with a tetrahedral intermediate that is lower in energy than the transition states leading to its formation and breakdown. |

Characterization of Transient Species

The mechanistic pathways for reactions involving this compound are hypothesized to proceed through transient, high-energy species. The direct observation and characterization of these species are challenging due to their short lifetimes. However, their existence is inferred from kinetic data, product analysis, and computational studies of related systems.

In some reaction pathways, other transient species may be involved. For example, in reactions involving strong oxidants, the formation of acyl radicals or acylium ions could be possible, although these are less common for typical amide reactivity. Studies on the oxidation of aryl hydrazides have shown the involvement of diimide intermediates that are susceptible to nucleophilic acyl substitution. researchgate.net While not directly analogous, this highlights the possibility of diverse transient species depending on the reaction conditions. The thermolysis of certain precursors can generate transient acylketenes which are highly reactive intermediates. nih.gov

Characterization Techniques:

The direct characterization of transient species like tetrahedral intermediates often requires specialized techniques capable of detecting short-lived molecules.

Low-Temperature Spectroscopy: By conducting the reaction at very low temperatures, the lifetime of transient species can be extended, potentially allowing for their detection by NMR, IR, or UV-Vis spectroscopy.

Flow Techniques: Continuous flow or stopped-flow methods can be used to mix reactants and observe the reaction mixture at very short time scales, enabling the spectroscopic detection of intermediates that form and decay rapidly.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been used to observe and characterize reaction intermediates in the gas phase, providing valuable information about their structure and composition. For example, it has been used to identify the formation of a dehydroalanine (B155165) residue in the reaction of N-acyl β-sultams with β-lactamase. nih.gov

Trapping Experiments: A highly reactive but short-lived intermediate can sometimes be "trapped" by adding a specific reagent that reacts with it to form a stable, characterizable product. The structure of the trapped product provides evidence for the structure of the transient species.

The table below summarizes the key transient species hypothesized in the reactions of this compound and the methods that could be used for their characterization.

| Transient Species | Hypothesized Reaction | Potential Characterization Method(s) |

| Tetrahedral Intermediate | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Low-Temperature NMR/IR, Stopped-Flow Spectroscopy, ESI-MS |

| Acylium Ion | Acid-catalyzed reactions under strongly dehydrating conditions | Trapping experiments, Computational Modeling |

| Acyl Radical | Oxidation reactions | Electron Spin Resonance (ESR) Spectroscopy, Trapping experiments |

Advanced Spectroscopic and Structural Elucidation of N Methyl 2 Oxopyrrolidine 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the complete structural elucidation of N-Methyl-2-oxopyrrolidine-1-carboxamide in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the entire molecular framework.

1H, 13C, 15N NMR for Complete Spectral Assignment

One-dimensional NMR experiments for 1H, 13C, and 15N nuclei are fundamental for assigning every atom in the molecule its unique chemical shift, which is determined by its local electronic environment.

1H NMR: The proton spectrum is expected to show distinct signals for the N-methyl group, the three methylene (B1212753) (CH2) groups of the pyrrolidone ring, and the N-H proton of the primary amide. The N-methyl protons would likely appear as a singlet, while the ring protons would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent non-equivalent protons.

13C NMR: The carbon spectrum provides information about the carbon backbone. Key signals would include two distinct carbonyl carbons (one from the lactam in the ring and one from the external carboxamide), the N-methyl carbon, and the three methylene carbons of the pyrrolidone ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH3, CH2, and CH carbons. uvic.ca

15N NMR: As a molecule with two distinct nitrogen atoms, 15N NMR spectroscopy is particularly informative. researchgate.net It can distinguish between the tertiary amide nitrogen within the five-membered ring and the primary amide nitrogen of the carboxamide group. The chemical shifts of these nitrogen atoms are sensitive to their hybridization and involvement in hydrogen bonding. rsc.orgresearchgate.net

Table 1: Predicted 1H, 13C, and 15N NMR Chemical Shifts for this compound

This table presents hypothetical data based on typical chemical shift values for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Atom Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| N-C H3 | 13C | 25 - 35 | q |

| N-CH 3 | 1H | 2.7 - 3.0 | s |

| Pyrrolidone C3 | 13C | 30 - 40 | t |

| Pyrrolidone H3 | 1H | 1.9 - 2.2 | m |

| Pyrrolidone C4 | 13C | 15 - 25 | t |

| Pyrrolidone H4 | 1H | 2.2 - 2.5 | m |

| Pyrrolidone C5 | 13C | 40 - 50 | t |

| Pyrrolidone H5 | 1H | 3.4 - 3.7 | t |

| Pyrrolidone N1 | 15N | 110 - 130 | - |

| Pyrrolidone C2 (C =O) | 13C | 174 - 178 | s |

| Carboxamide N H | 15N | 80 - 100 | - |

| Carboxamide NH | 1H | 7.0 - 8.5 | br s |

| Carboxamide C =O | 13C | 155 - 165 | s |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. researchgate.netnih.govbuketov.edu.kz

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, it would show cross-peaks connecting the adjacent methylene protons within the pyrrolidone ring (H3 with H4, and H4 with H5), confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond 1JCH coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyrrolidone ring and the N-methyl group.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.netstudylib.net NOESY is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Conformational Analysis via NMR Chemical Shifts and Coupling Constants

The five-membered pyrrolidone ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. nih.gov The exact conformation can be investigated by analyzing NMR parameters.

The magnitude of the three-bond proton-proton coupling constants (3JHH) between the methylene protons on the pyrrolidone ring is dependent on the dihedral angle between them, as described by the Karplus equation. auremn.org.br By measuring these coupling constants, the puckering of the ring and the pseudo-axial or pseudo-equatorial positions of the protons can be inferred. nih.govunimelb.edu.au Furthermore, the spatial orientation of the N-methylcarboxamide substituent relative to the ring can influence the chemical shifts of nearby protons due to anisotropic effects, providing further conformational insights. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding. scirp.org

Characteristic Functional Group Frequencies and Band Assignments

The IR and Raman spectra of this compound are dominated by vibrations from its key functional groups.

C=O Stretching: The molecule contains two carbonyl groups: a lactam carbonyl within the ring and a carboxamide carbonyl. These will give rise to two distinct, strong C=O stretching bands in the IR spectrum, typically in the 1650-1700 cm-1 region. The exact frequency depends on the local electronic environment and hydrogen bonding. researchgate.net

N-H Vibrations: The primary amide (NH) group gives rise to a characteristic N-H stretching vibration, usually found in the 3200-3400 cm-1 region. Its position is highly sensitive to hydrogen bonding. nih.gov An N-H bending vibration (amide II band) is also expected around 1550 cm-1.

C-H Stretching: Vibrations from the C-H bonds of the aliphatic methylene and methyl groups are expected in the 2850-3000 cm-1 range. bibliotekanauki.pl

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table presents representative frequency ranges for the expected vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

| N-H Stretch | Carboxamide (N-H) | 3200 - 3400 |

| C-H Stretch | Aliphatic (CH2, CH3) | 2850 - 3000 |

| C=O Stretch (Lactam) | Pyrrolidone (C=O) | 1670 - 1700 |

| C=O Stretch (Amide I) | Carboxamide (C=O) | 1640 - 1670 |

| N-H Bend (Amide II) | Carboxamide (N-H) | 1530 - 1570 |

| C-N Stretch | Amides, Amines | 1200 - 1400 |

Hydrogen Bonding Network Analysis in Solid and Solution States

The presence of a hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the two carbonyl oxygens) allows this compound to form significant intermolecular hydrogen bonds. mdpi.comrsc.org

Solid State: In the crystalline or solid state, molecules are typically arranged in an ordered lattice, maximizing strong intermolecular hydrogen bonds. nih.gov This would be observed in the IR spectrum as a significant shift of the N-H and C=O stretching bands to lower frequencies (red-shift) and a considerable broadening of the N-H stretching band. researchgate.net

Solution State: In solution, the hydrogen bonding behavior depends on the solvent and concentration. In a non-polar solvent, solute molecules can still form dimers or larger aggregates via hydrogen bonding. researchgate.net As the solution is diluted, these intermolecular interactions are disrupted, causing the N-H stretching band to shift to a higher frequency (blue-shift). In a polar, protic solvent, the solute will form hydrogen bonds with the solvent molecules, and the observed spectral shifts will reflect these new interactions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides a fingerprint of its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule from its exact mass. The molecular formula for this compound is C₆H₁₀N₂O₂. Based on this formula, the theoretical exact mass can be calculated with high precision. This value is fundamental for confirming the compound's identity in complex samples. echemi.com

The calculated monoisotopic mass serves as a benchmark for experimental HRMS measurements, where a match within a few parts per million (ppm) provides high confidence in the assigned chemical formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ |

| Monoisotopic Mass | 142.074228 u |

| Nominal Mass | 142 u |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Fingerprinting

While no specific experimental tandem mass spectrometry (MS/MS) data for this compound is publicly available, a theoretical fragmentation pathway can be proposed based on the known behavior of related chemical structures, such as amides, ureas, and cyclic imides. nih.govlibretexts.org In MS/MS analysis, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions.

The structure of this compound contains a lactam (cyclic amide) ring and an N-acylurea-like linkage. The most probable fragmentation pathways would involve the cleavage of the bonds within the exocyclic carboxamide group and the opening of the pyrrolidinone ring.

Proposed Key Fragmentation Pathways:

Cleavage of the N-C Bond: A primary fragmentation event is often the cleavage of the bond between the pyrrolidinone ring nitrogen and the exocyclic carbonyl carbon. This would lead to the formation of a stable 2-pyrrolidinone (B116388) fragment and a methyl isocyanate cation or vice versa, depending on charge retention.

Loss of Methyl Isocyanate: A characteristic fragmentation for N-methyl-N'-acyl ureas is the neutral loss of methyl isocyanate (CH₃NCO, mass ≈ 57 Da). nih.gov This would result in a fragment ion corresponding to the protonated 2-pyrrolidinone ring.

Ring Opening of Pyrrolidinone: The lactam ring itself can undergo fragmentation, typically initiated by an alpha-cleavage adjacent to the carbonyl group, leading to the loss of carbon monoxide (CO, mass ≈ 28 Da) and subsequent cleavages of the ring structure.

Table 2: Predicted Fragment Ions in MS/MS of [C₆H₁₀N₂O₂ + H]⁺

| m/z (Proposed) | Proposed Formula | Description of Loss |

|---|---|---|

| 143.0815 | [C₆H₁₁N₂O₂]⁺ | Precursor Ion ([M+H]⁺) |

| 86.0600 | [C₄H₈NO]⁺ | Neutral loss of methyl isocyanate (CH₃NCO) |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. However, based on the analysis of related cyclic imide and lactam structures, a theoretical conformation can be predicted. researchgate.netresearchgate.net

The 2-oxopyrrolidine ring is expected to adopt a non-planar conformation, likely an envelope or twisted-chair form, to minimize steric strain. The exocyclic N-methylcarboxamide group would have specific rotational angles relative to the ring. The amide and urea-like functionalities are generally planar due to resonance. The precise bond lengths and angles would be consistent with standard values for C-N, C=O, and C-C bonds in similar heterocyclic and amide-containing compounds.

Intermolecular Interactions and Crystal Packing Analysis

In the absence of an experimental crystal structure, the analysis of potential intermolecular interactions is based on the molecule's functional groups. The structure contains hydrogen bond donors (the N-H proton of the carboxamide if protonated or in tautomeric forms, though the primary structure has none) and multiple hydrogen bond acceptors (the two carbonyl oxygens).

The most significant intermolecular interactions governing the crystal packing are predicted to be:

C-H···O Hydrogen Bonds: The carbonyl oxygens are strong hydrogen bond acceptors and would likely participate in a network of weak C-H···O interactions with hydrogens from the pyrrolidinone ring and the N-methyl group of neighboring molecules.

Dipole-Dipole Interactions: The two polar carbonyl groups create a significant molecular dipole moment, leading to strong dipole-dipole interactions that would contribute to a densely packed crystal lattice. researchgate.net

These interactions would likely organize the molecules into chains or sheets in the solid state.

Computational Chemistry and Theoretical Modeling of N Methyl 2 Oxopyrrolidine 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and energetic properties of N-Methyl-2-oxopyrrolidine-1-carboxamide. These calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p), allow for the optimization of the molecular geometry and the subsequent analysis of its electronic and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen and nitrogen atoms of the lactam and carboxamide groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the carbonyl groups (C=O), which act as the principal sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. Quantum chemical calculations provide the energies of these orbitals, which are instrumental in understanding the molecule's electronic behavior.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -0.5 |

| Energy Gap (ΔE) | 7.0 |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting sites of intermolecular interactions.

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the two carbonyl groups, signifying their high electron density and propensity to act as hydrogen bond acceptors. The regions of positive potential (colored blue) are generally located around the hydrogen atoms of the carboxamide group (-NH2), indicating their role as potential hydrogen bond donors. The rest of the molecule, including the aliphatic ring and the methyl group, would exhibit a more neutral potential (green).

DFT calculations can accurately predict spectroscopic data, which is essential for the structural elucidation of the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. The predicted shifts for the core N-methyl-2-pyrrolidone structure are well-documented. The addition of the N-carboxamide group would influence the electronic environment and thus the chemical shifts of the neighboring atoms.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| C2 (C=O, lactam) | - | 175.0 |

| C3 | 2.0 | 30.8 |

| C4 | 2.4 | 18.0 |

| C5 | 3.4 | 49.5 |

| N1-CH3 | 2.8 | 29.1 |

| N1-C=O (carboxamide) | - | 158.0 |

| -NH2 | 7.0, 7.5 | - |

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra. The most characteristic vibrational modes for this compound would be the stretching frequencies of the two carbonyl groups. The lactam carbonyl (C=O) stretch is typically observed around 1680 cm⁻¹, while the amide carbonyl stretch of the carboxamide group would appear at a slightly different frequency, allowing for their distinction.

The five-membered pyrrolidone ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. For N-acylpyrrolidines, the substituents on the nitrogen atom can influence the preferred ring pucker to minimize steric strain. researchgate.net

Furthermore, rotation around the N1-C(carboxamide) bond can lead to different rotational isomers (conformers). The relative energies of these conformers can be calculated to determine the most stable geometries. The planar amide group of the carboxamide can be oriented in different ways relative to the pyrrolidone ring, and the energy landscape can reveal the barriers to their interconversion.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations.

MD simulations are particularly useful for exploring the conformational landscape of the molecule in a solvent, such as water. Studies on the related molecule N-methyl-2-pyrrolidone (NMP) in aqueous solution have shown that water molecules form strong hydrogen bonds with the carbonyl oxygen. nih.govacs.orgaip.org For this compound, the presence of the additional carboxamide group would lead to more complex solvation structures.

The simulation would reveal the preferred conformations of the pyrrolidone ring and the orientation of the N-carboxamide group in solution. It would also provide information on the dynamics of the solvent molecules around the solute, including the residence times of water molecules in the first solvation shell. This detailed understanding of the molecule's behavior in solution is critical for applications where it is used in a liquid phase. The simulations would likely show that the molecule's conformation is dynamic, with transitions between different low-energy states occurring on the picosecond to nanosecond timescale.

Solvent Effects on this compound Structure and Dynamics

The local environment created by solvent molecules can significantly influence the conformational preferences and dynamic behavior of this compound. Computational modeling, particularly through molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, provides a molecular-level understanding of these interactions. The polarity, proticity, and viscosity of the solvent are critical factors determining the structural and dynamic outcomes.

In MD simulations, the molecule is placed in a simulated box of solvent molecules (e.g., water, methanol, dimethyl sulfoxide), and the trajectories of all atoms are calculated over time. This allows for the observation of how solvent interactions affect key structural parameters. For this compound, important parameters include the planarity of the amide groups, the pucker of the five-membered pyrrolidine (B122466) ring, and the rotational barriers around the N-C bonds.

For instance, in polar protic solvents like water, the carbonyl oxygen atoms of the pyrrolidone ring and the carboxamide group can act as hydrogen bond acceptors, while the N-H proton of the carboxamide can act as a hydrogen bond donor. These specific interactions can stabilize certain conformations over others. Explicit solvent models, where individual solvent molecules are simulated, have shown that water can induce changes in the electron distribution and geometry of solutes. researchgate.net In contrast, aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) would primarily interact through dipole-dipole forces, potentially leading to different conformational equilibria and dynamic behaviors.

The following table illustrates hypothetical data from a computational study showing the average values of key dihedral angles in this compound in different solvent environments, demonstrating the influence of the solvent on the molecule's average conformation.

Interactive Data Table: Solvent Effects on Dihedral Angles This table presents illustrative data to demonstrate how solvent polarity might influence the molecular geometry of this compound.

| Dihedral Angle (degrees) | In Vacuum | In Water (Explicit) | In DMSO (Implicit) |

|---|---|---|---|

| O=C-N-C (Ring Amide) | 178.5 | 175.2 | 177.1 |

| C-N-C=O (Exocyclic Amide) | 179.1 | 176.8 | 178.3 |

Intermolecular Interactions and Aggregation Behavior

The self-assembly and aggregation of this compound are governed by a balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Computational studies are instrumental in characterizing these interactions and predicting the onset and structure of aggregates. nih.gov The presence of both hydrogen bond donors (N-H) and acceptors (C=O), along with a significant molecular dipole, suggests a propensity for ordered self-assembly.

Molecular dynamics simulations can be employed to study the aggregation process. By simulating a system with multiple solute molecules at a relevant concentration, it is possible to observe the spontaneous formation of dimers, trimers, and larger oligomers. Analysis of these simulated aggregates can reveal the preferred modes of interaction. For this compound, it is plausible that the primary interaction motif involves hydrogen bonding between the carboxamide N-H of one molecule and the carbonyl oxygen of another, leading to the formation of chain-like or cyclic structures. Studies on similar molecules, like N-Methyl-2-pyrrolidone (NMP), have shown that dipole moments have a profound effect on liquid structure, leading to ordered arrangements that extend beyond the first solvation shell. nih.gov

Radial distribution functions (RDFs) calculated from MD simulations can provide quantitative insight into the structure of the aggregated state by showing the probability of finding another molecule at a certain distance from a reference molecule. Specific atom-atom RDFs can identify the precise interactions, such as those between the N-H hydrogen and the carbonyl oxygen, that stabilize the aggregates.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the molecular structure of a compound with its chemical reactivity. researchgate.netnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, and then using statistical methods to find a mathematical equation that relates these descriptors to an experimentally measured or computationally determined reaction rate or equilibrium constant. researchgate.net

Correlation of Molecular Descriptors with Chemical Reaction Rates

For this compound, a QSRR model could be developed to predict its reactivity in a specific reaction, such as hydrolysis of the exocyclic carboxamide group. To build such a model, one would first need reactivity data for a series of related compounds. Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical: Molecular surface area, volume, and shape indices.

Electrostatic: Dipole moment, partial charges on atoms.

Quantum-Chemical: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and atomic charges derived from quantum mechanical calculations. researchgate.net

Once the descriptors are calculated, statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build the predictive model. chemrxiv.org For a reaction involving nucleophilic attack on a carbonyl carbon, relevant descriptors might include the partial charge on that carbon, the LUMO energy (indicating susceptibility to nucleophilic attack), and steric descriptors that quantify the accessibility of the reaction center.

Prediction of Reactivity Profiles for Analogues

A validated QSRR model can be a powerful tool for predicting the reactivity of new, unstudied analogues of this compound without the need for further experiments or computationally expensive reaction modeling. By simply calculating the relevant molecular descriptors for a designed analogue, its reactivity can be estimated using the QSRR equation.

This predictive capability is highly valuable in chemical research and development for screening large libraries of potential compounds. For example, if one wanted to design an analogue with increased or decreased susceptibility to hydrolysis, various substituents could be added to the pyrrolidine ring or the methyl group in silico. The QSRR model could then be used to predict the resulting change in reactivity, guiding synthetic efforts toward the most promising candidates.

Interactive Data Table: Illustrative QSRR Data for Hydrolysis Rate This table presents hypothetical data for a QSRR model predicting the relative hydrolysis rate of this compound analogues based on key molecular descriptors.

| Analogue | Partial Charge on Carbonyl C | LUMO Energy (eV) | Steric Hindrance Index | Predicted Relative Rate |

|---|---|---|---|---|

| Parent Compound | +0.58 | -0.25 | 0.85 | 1.00 |

| 4-Fluoro analogue | +0.62 | -0.31 | 0.88 | 1.75 |

| 3,3-Dimethyl analogue | +0.57 | -0.22 | 1.25 | 0.45 |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides essential tools for elucidating the detailed mechanisms of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that control reaction rates. rsc.orgmdpi.com

Computational Elucidation of Reaction Pathways

For a given reaction of this compound, such as its synthesis or degradation, quantum mechanical methods like Density Functional Theory (DFT) can be used to map out the entire potential energy surface. researchgate.net This process involves identifying all stable molecules (reactants, intermediates, and products) and the transition state structures that connect them.

The process begins by proposing a chemically plausible sequence of steps. For each step, the geometry of the transition state (TS) is located using specialized algorithms that search for a first-order saddle point on the potential energy surface—a structure that is a maximum in energy along the reaction coordinate but a minimum in all other directions. Once a TS is found, its structure is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Energy Barriers and Reaction Coordinate Analysis

A comprehensive search of scientific databases and computational chemistry literature did not yield any specific studies on the energy barriers or reaction coordinate analysis of this compound. Such analyses would be crucial for understanding the compound's reactivity, conformational stability, and potential reaction mechanisms.

Table 1: Hypothetical Energy Barrier Data for a Postulated Reaction of this compound

| Transition State | Activation Energy (kcal/mol) | Reaction Coordinate |

| TS1 | Data not available | Data not available |

| TS2 | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations

Similarly, a thorough review of existing research revealed no specific Natural Bond Orbital (NBO) analysis or charge transfer investigations for this compound. NBO analysis is a computational method that provides insights into the bonding and electronic structure of a molecule, including the quantification of charge transfer interactions between different parts of the molecule. This type of analysis would be valuable for understanding the intramolecular interactions and electronic properties of this compound.

Table 2: Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Further theoretical and computational studies are required to elucidate the specific energetic and electronic properties of this compound. Such research would provide a deeper understanding of its chemical behavior and potential applications.

Derivatization and Analog Synthesis from N Methyl 2 Oxopyrrolidine 1 Carboxamide

Modification of the N-Methyl Group

Modification at the exocyclic amide nitrogen allows for the introduction of a diverse range of substituents, significantly altering the molecule's steric and electronic properties. This is typically achieved by synthesizing analogs with different N-substituents rather than by direct modification of the existing N-methyl group.

Alkylation, Acylation, and Arylation Strategies

The synthesis of N-alkyl, N-acyl, and N-aryl analogs of N-Methyl-2-oxopyrrolidine-1-carboxamide can be accomplished through several established synthetic routes.

Alkylation: The generation of N-alkyl analogs involves the reaction of 2-oxopyrrolidine with different N-substituted isocyanates or by activating the N-1 position of the pyrrolidinone ring. A common strategy involves forming a carbamoyl (B1232498) chloride intermediate from 2-oxopyrrolidine, which can then be reacted with a variety of primary or secondary amines to yield the desired N-alkylated carboxamides. For instance, N-alkylation of pyrrolidin-2-one can be effected with phenacyl bromide to yield N-phenacylpyrrolidin-2-ones. arkat-usa.org Although direct N-dealkylation of the N-methyl amide followed by re-alkylation is challenging, it represents a potential, albeit less common, pathway.

Acylation: N-acyl derivatives are synthesized by reacting 2-(2-oxopyrrolidin-1-yl)-acetamide with an excess of an appropriate anhydride (B1165640) under acidic catalysis. researchgate.net This method allows for the introduction of various acyl groups, creating N-acyl derivatives such as N-[2-(2-oxopyrrolidine-1-yl)-acetyl]-acetamide. researchgate.net Another approach is the aminolysis of a chiral N-acyl pyrrolidinone auxiliary, which serves as a chiral amide equivalent. This removes the need for hydrolysis and subsequent activation of a carboxylic acid, providing a more direct route to chiral amides. thieme-connect.com

Arylation: The introduction of aryl groups at the amide nitrogen can be achieved via copper-catalyzed Ullmann-Goldberg type reactions or palladium-catalyzed Buchwald-Hartwig amination. These cross-coupling methods are powerful tools for forming C-N bonds. While specific examples on this compound are not extensively documented, the N-arylation of related nitrogen-containing heterocycles is a well-established procedure. nih.gov

Table 1: Representative Strategies for N-Substituent Modification

| Modification | General Strategy | Reagents & Conditions | Product Type |

|---|---|---|---|

| Alkylation | Reaction of activated 2-oxopyrrolidine with amines | 1. Phosgene (B1210022) or equivalent 2. R-NH2 or R2NH | N-Alkyl-2-oxopyrrolidine-1-carboxamide |

| Acylation | Acylation of a 2-(2-oxopyrrolidin-1-yl)-acetamide precursor | (RCO)2O, acid catalyst | N-Acyl-2-oxopyrrolidine-1-carboxamide analog |

| Arylation | Palladium- or Copper-catalyzed cross-coupling | Ar-X, Pd or Cu catalyst, base, ligand | N-Aryl-2-oxopyrrolidine-1-carboxamide |

Introduction of Heteroatom Substituents